Glycidyl Palmitate
Overview
Description
Glycidyl palmitate is an ester formed from glycidol and palmitic acid. It is a member of the glycidyl esters family, which are known for their reactivity due to the presence of an epoxide group. This compound is commonly found in processed foods and edible oils, where it is formed during high-temperature refining processes .
Mechanism of Action
Target of Action
Glycidyl Palmitate, an epoxide derivative of palmitic acid, is commonly used in research to study lipid modifications and interactions within biological systems . It features a glycidyl group attached to the palmitic acid moiety, making it reactive and useful for various biochemical applications
Mode of Action
It is known that the compound can be prepared by reacting a fatty acid with glycerol and an epichlorohydrin . This suggests that this compound may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds with target molecules.
Pharmacokinetics
One study suggests that this compound is completely hydrolyzed to glycidol and palmitic acid in the body, indicating that it may have good bioavailability .
Result of Action
It has been suggested that this compound has therapeutic values as an anti-staphylococcal agent .
Biochemical Analysis
Biochemical Properties
Glycidyl Palmitate is involved in the study of lipid modifications, particularly S-palmitoylation, which is important for membrane association and signaling processes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Cellular Effects
This compound, when introduced to cells, can influence cell function by altering the membrane affinity of proteins, thereby impacting cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of this compound involves the attachment of a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein . This process is facilitated by the enzymes acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to undergo fast and intensive hydrolysis, indicating its stability and degradation over time
Metabolic Pathways
This compound is involved in the process of protein S-palmitoylation, a crucial metabolic pathway in many biological processes
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its interaction with proteins, altering their membrane affinity
Subcellular Localization
The subcellular localization of this compound is likely influenced by its role in protein S-palmitoylation, which alters the membrane affinity of proteins and directs them to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl palmitate can be synthesized through the esterification of glycidol with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond without unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is often produced during the refining of vegetable oils. The high temperatures used in the deodorization step of oil refining can lead to the formation of glycidyl esters, including this compound . The process involves the reaction of mono- and diacylglycerols with glycidol under these conditions.
Chemical Reactions Analysis
Types of Reactions: Glycidyl palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycidol and palmitic acid.
Epoxide Ring-Opening: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions:
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide as the catalyst.
Epoxide Ring-Opening: Common nucleophiles include water, methanol, and ammonia, often under mild temperature conditions.
Major Products Formed:
Hydrolysis: Glycidol and palmitic acid.
Epoxide Ring-Opening: Depending on the nucleophile, products can include glyceryl derivatives and various alcohols or amines.
Scientific Research Applications
Glycidyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of glycidyl esters and their reactions.
Biology: Investigated for its potential effects on biological systems, particularly its interactions with enzymes and cellular components.
Comparison with Similar Compounds
Glycidyl Stearate: Another glycidyl ester formed from glycidol and stearic acid. It shares similar reactivity and applications but differs in the fatty acid component.
Uniqueness of Glycidyl Palmitate: this compound is unique due to its specific fatty acid component, palmitic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to glycidyl esters with unsaturated fatty acids. Its formation during the refining of palm oil and other vegetable oils also makes it particularly relevant in the context of food safety and industrial processing .
Properties
IUPAC Name |
oxiran-2-ylmethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324377 | |
Record name | Glycidyl Palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-44-2 | |
Record name | NSC406558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl Palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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